Cohumulone

Vue d'ensemble

Description

La cohumulone est l'un des cinq analogues d'acides alpha présents dans la résine du houblon (Humulus lupulus). Ces acides alpha, dont la humulone, l'adhumulone, la préhumulone et la posthhumulone, sont les précurseurs des iso-acides alpha, qui sont les principaux contributeurs à l'amertume de la bière . La this compound est connue pour conférer une amertume plus prononcée par rapport aux autres iso-acides alpha, ce qui en fait un composé important dans le brassage .

Méthodes De Préparation

La cohumulone est naturellement présente dans le houblon et est extraite pendant le processus de brassage. La préparation implique les étapes suivantes :

Extraction du Houblon : Les acides alpha, y compris la this compound, sont extraits des cônes de houblon à l'aide de solvants tels que l'éthanol ou le dioxyde de carbone.

Isomérisation : Pendant le processus de brassage, la this compound subit une isomérisation pour former l'iso-cohumulone, qui contribue à l'amertume de la bière.

Production Industrielle : Au niveau industriel, la this compound est produite en cultivant des variétés de houblon spécifiques riches en acides alpha.

Analyse Des Réactions Chimiques

La cohumulone subit plusieurs réactions chimiques, notamment :

Réduction : La this compound peut subir des réactions de réduction, bien que celles-ci soient moins fréquentes dans le brassage.

Substitution : La this compound peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

4. Applications de la Recherche Scientifique

La this compound a plusieurs applications de recherche scientifique :

Médecine : La this compound a été étudiée pour ses propriétés anti-inflammatoires et anticancéreuses potentielles.

5. Mécanisme d'Action

La this compound exerce ses effets principalement par le biais du processus d'isomérisation pendant le brassage. L'isomérisation convertit la this compound en iso-cohumulone, qui est plus soluble et contribue à l'amertume de la bière . De plus, la this compound et ses isomères peuvent inhiber certaines enzymes, telles que l'aldo-céto réductase 1B10, qui est impliquée dans diverses voies métaboliques .

Applications De Recherche Scientifique

Cohumulone in Brewing

Bitterness and Flavor Profile

This compound contributes to the bitterness of beer, which is a crucial characteristic appreciated by many consumers. Research indicates that higher levels of this compound can lead to increased perceived bitterness in finished beers. This is due to its higher isomerization rate compared to other alpha acids, which allows more isomerized this compound to survive the fermentation process and contribute to the final bitterness level measured in International Bitterness Units (IBUs) .

A study comparing different hop varieties revealed that beers brewed with high this compound hops were perceived as harsher in taste, despite having similar measured IBUs to those brewed with low this compound hops . This finding has implications for brewers aiming to balance flavor and bitterness in their products.

Case Study: Brewing Experiments

In a controlled brewing experiment, beers made with Cascade hops (high this compound) exhibited a significant increase in perceived bitterness compared to those made with Simcoe hops (low this compound). Tasters consistently rated the Cascade beer as more bitter, demonstrating the impact of this compound on sensory evaluation .

Antibacterial Properties

Recent studies have explored the antibacterial effects of hop compounds, including this compound. Research has shown that humulone and its derivatives possess varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for humulone against these bacteria were found to be lower than those for this compound, indicating that while both compounds exhibit antibacterial properties, humulone may be more effective .

Table: Antibacterial Activity of Hop Compounds

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against B. subtilis |

|---|---|---|

| Humulone | 16 | 16 |

| This compound | Higher than humulone | Higher than humulone |

This table summarizes findings from various studies on the antibacterial efficacy of hop compounds, highlighting their potential use in food preservation and therapeutic applications.

Neuroactive Effects

This compound has also been studied for its neuroactive properties. Research indicates that it may interact with GABA receptors in the brain, suggesting potential sedative effects. In animal studies, this compound was shown to potentiate GABA-induced currents, leading to increased sedation and sleep duration when administered alongside ethanol or pentobarbital .

Case Study: Neuroactive Behavior Assessment

In a study involving BALB/c mice, administration of this compound resulted in significant changes in locomotor activity and sleep latency when combined with central nervous system depressants. This research points towards potential applications of this compound as a natural sedative or sleep aid .

Mécanisme D'action

Cohumulone exerts its effects primarily through the isomerization process during brewing. The isomerization converts this compound into iso-cohumulone, which is more soluble and contributes to the bitterness of beer . Additionally, this compound and its isomers can inhibit certain enzymes, such as aldo-keto reductase 1B10, which is involved in various metabolic pathways .

Comparaison Avec Des Composés Similaires

La cohumulone est similaire à d'autres acides alpha présents dans le houblon, tels que la humulone, l'adhumulone, la préhumulone et la posthhumulone . La this compound est unique dans sa capacité à conférer une amertume plus prononcée par rapport à ses analogues . Cette caractéristique en fait un composé essentiel dans le brassage, où l'équilibre de l'amertume est essentiel pour le profil aromatique de la bière .

Composés Similaires

Adhumulone : Similaire à la this compound, mais présente en concentrations plus faibles dans le houblon.

Préhumulone et Posthhumulone : Ces acides alpha jouent des rôles mineurs par rapport à la this compound et à la humulone.

Activité Biologique

Cohumulone is one of the primary alpha acids found in hops (Humulus lupulus), known for its significant role in brewing and its various biological activities. This article delves into the antimicrobial, antiviral, and overall biological effects of this compound, supported by data tables and research findings.

This compound is characterized by its unique chemical structure, which allows it to exhibit various biological activities. It is often present in higher concentrations in certain hop varieties, contributing to the bitterness and flavor profile of beer.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been established for several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | 34.3 | Not specified | Staphylococcus aureus |

| Xanthohumol | 50.2 | Not specified | Lactobacillus acidophilus |

| Humulone | 16-32 | Not specified | Bacillus subtilis |

In a study examining hop extracts, this compound demonstrated strong inhibitory effects against Staphylococcus aureus, with significant correlations between its concentration and antimicrobial efficacy. The study indicated that this compound's presence extended the lag phase and prolonged generation time of the bacteria, suggesting a potent inhibitory action on bacterial growth mechanisms .

3. Antiviral Activity

This compound has also been investigated for its antiviral properties. A study focused on its efficacy against the Oropouche virus (OROV), revealing that this compound had a notable affinity for viral endonuclease, suggesting potential as an antiviral agent.

Table 2: Antiviral Efficacy of this compound

| Compound | EC50 (µg/mL) | Viral Inhibition (%) |

|---|---|---|

| This compound | 34.3 | Significant inhibition at 125 µg/mL |

The research indicated that this compound could inhibit viral replication at early stages, demonstrating significant antiviral activity alongside other hop compounds like xanthohumol .

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Ionophoric Activity : Its ability to function as an ionophore facilitates ion transport across membranes, altering cellular homeostasis in target organisms .

- Inhibition of Viral Replication : By binding to viral proteins, this compound can disrupt critical steps in the viral life cycle, including genome translation and virion assembly .

5. Case Studies

Several case studies have analyzed the effects of this compound in both laboratory and clinical settings:

- Antimicrobial Study : A comprehensive analysis involving various hop extracts demonstrated that this compound was effective against Gram-positive bacteria but had limited effects on Gram-negative strains like E. coli and Salmonella enterica .

- Antiviral Research : In vitro tests showed that this compound significantly reduced viral titers of OROV over time, indicating its potential as a therapeutic agent against certain viral infections .

Propriétés

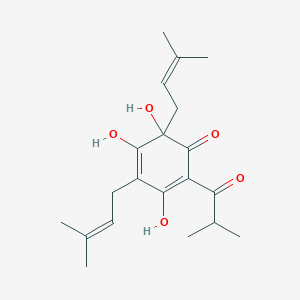

IUPAC Name |

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.